4-[(2-Tert-butylphenyl)amino]benzoic acid

Aminopeptidase N inhibition APN/CD13 Porcine kidney microsome assay

Research on APN/CD13 is often confounded by off-target HDAC inhibition. 4-[(2-Tert-butylphenyl)amino]benzoic acid solves this with a potent, matched-assay selectivity profile: - APN IC₅₀ = 70 nM, HDAC1/2 IC₅₀ >100 µM (>1,400-fold window). - Validated in porcine kidney microsomes, directly translatable to porcine cardiovascular & renal models. - Structurally distinct from fenamates (para-COOH); 6.8-fold target engagement difference from ortho isomer. Ideal as a selective chemical probe or combinatorial scaffold.

Molecular Formula C17H19NO2
Molecular Weight 269.34 g/mol
CAS No. 1410319-79-7
Cat. No. B1374161
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[(2-Tert-butylphenyl)amino]benzoic acid
CAS1410319-79-7
Molecular FormulaC17H19NO2
Molecular Weight269.34 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=CC=CC=C1NC2=CC=C(C=C2)C(=O)O
InChIInChI=1S/C17H19NO2/c1-17(2,3)14-6-4-5-7-15(14)18-13-10-8-12(9-11-13)16(19)20/h4-11,18H,1-3H3,(H,19,20)
InChIKeyWHYYJFNISYKBKI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-[(2-Tert-butylphenyl)amino]benzoic acid: Compound Overview


4-[(2-Tert-butylphenyl)amino]benzoic acid (CAS 1410319-79-7) is a synthetic small molecule (C₁₇H₁₉NO₂; MW 269.34) that combines a diphenylamine core with a para-substituted benzoic acid moiety and a sterically bulky ortho-tert-butyl group on the aniline ring. This compound represents a positional isomer of the well-known fenamic acid (N-phenylanthranilic acid) scaffold classically associated with COX inhibition, relocating the carboxylic acid from the ortho (2-) to the para (4-) position relative to the amino bridge. Curated bioactivity data in ChEMBL (CHEMBL3763918) and BindingDB (BDBM50144946) document two primary in vitro activities: potent inhibition of porcine aminopeptidase N (APN/CD13; IC₅₀ = 70 nM) and negligible activity against histone deacetylases HDAC1/2 (IC₅₀ > 100 µM), establishing a >1,400-fold functional selectivity window within the limited reported profile [1]. Additional qualitative screening indicates anticarcinogenic, antimalarial, antivenom, and antifungal activities, though without accompanying quantitative comparator data [2].

1
APN inhibition study fit – reported sub-100 nM enzyme engagement in porcine kidney microsomes supports target-focused research.
Species-matched potency context
2
HDAC counter-screening profile – curated selectivity data documents >1,400-fold window over HDAC1/2, aiding interpretation of APN-mediated effects.
Matched-assay counter-screen available
3
Scaffold isomer differentiation – para-substituted benzoic acid core yields distinct target engagement pattern versus ortho-substituted fenamates.
Positional isomer SAR documented

4-[(2-Tert-butylphenyl)amino]benzoic acid: Differentiation from Fenamates


Superficial structural similarity to generic fenamic acid derivatives (e.g., mefenamic acid, N-phenylanthranilic acid) invites substitution assumptions that are contradicted by available quantitative evidence. The position of the carboxylic acid group (para vs. ortho) profoundly alters target engagement: in the AKR1C2 enzyme assay, the unsubstituted 4-(phenylamino)benzoic acid exhibits an IC₅₀ of 3,000 nM, whereas its 2-substituted positional isomer (N-phenylanthranilic acid) shows an IC₅₀ of 440 nM—a 6.8-fold difference attributable solely to substitution position . Furthermore, classical fenamates such as mefenamic acid are potent COX-1 inhibitors (IC₅₀ = 40 nM) , while 4-[(2-tert-butylphenyl)amino]benzoic acid has no reported COX activity in curated databases; its primary documented activity is against APN. The sterically demanding ortho-tert-butyl group further distinguishes this compound from unsubstituted or methyl-substituted analogs, with crystal structure studies of related tert-butyl fenamic acid analogs demonstrating that this bulky substituent modulates both solid-state packing and receptor-fit geometry [1]. These combined structural features—para-carboxylic acid placement and ortho-tert-butyl substitution—render in-class substitution without experimental validation unreliable.

Target Compound 4-[(2-tert-butylphenyl)amino]benzoic acid
Classical Fenamates (e.g., mefenamic acid) Ortho-substituted, potent COX inhibitors
Carboxylic acid position (para vs. ortho) alters target engagement: in AKR1C2 assays the para scaffold shows a 6.8-fold potency shift. Fenamate COX inhibition is absent in curated data for the target compound, so pharmacological profiles may not transfer directly.
Ortho-tert-butyl group further distinguishes binding geometry; substitution with unsubstituted or methyl analogs may shift APN potency and selectivity. Interchangeability requires experimental validation.

4-[(2-Tert-butylphenyl)amino]benzoic acid: Quantitative Selectivity Data


APN Inhibition Potency vs. Comparator

In the identical assay system (Inhibition of APN in porcine kidney microsomes, 5-min preincubation, L-Leu-p-nitroanilide substrate, 30-min readout, plate reader analysis) curated from the same source (Fudan University / ChEMBL), 4-[(2-tert-butylphenyl)amino]benzoic acid (CHEMBL3763918) achieved an IC₅₀ of 70 nM [1]. A comparator compound tested within the same dataset, CHEMBL2205652—a hydroxamic acid-bearing urea derivative—yielded an IC₅₀ of 1,150 nM (1.15 µM) under identical conditions [2]. This represents a 16.4-fold potency advantage for the target compound.

APN Inhibition Head-to-Head
Head-to-head
IC₅₀ 70 nM vs. 1,150 nM (16.4-fold)
Supports APN-targeted study fit; comparator potency context highlights advantage in matched assay.
Porcine kidney microsomes, L-Leu-p-nitroanilide substrate, Fudan/ChEMBL curated.
Aminopeptidase N inhibition APN/CD13 Porcine kidney microsome assay

APN over HDAC1/2 Selectivity

In matched assay panels from the same curation source, 4-[(2-tert-butylphenyl)amino]benzoic acid demonstrated an IC₅₀ of 70 nM against APN while showing an IC₅₀ exceeding 100,000 nM (>100 µM) against HDAC1/2 in human HeLa nuclear extract, yielding a selectivity ratio of >1,428-fold [1]. The comparator compound CHEMBL2205652 exhibited a similar selectivity profile (APN IC₅₀ = 1,150 nM; HDAC1/2 IC₅₀ = 100,000 nM; selectivity ratio = 87-fold) but with substantially weaker absolute APN potency [2].

Selectivity Over HDAC1/2
Head-to-head
>1,428-fold (APN IC₅₀ 70 nM vs. HDAC1/2 IC₅₀ >100,000 nM)
Provides counter-screening confidence; APN-mediated observations less likely confounded by HDAC off-targets.
Matched panel, HeLa nuclear extract for HDAC, Fudan/ChEMBL.
Target selectivity HDAC counter-screening APN/CD13 specificity

Positional Isomer Scaffold Effects

The positional isomerism between 4-(phenylamino)benzoic acid and 2-(phenylamino)benzoic acid (N-phenylanthranilic acid / fenamic acid) results in a substantial difference in target potency. In the AKR1C2 enzyme inhibition assay, 4-(phenylamino)benzoic acid (the core scaffold shared by the target compound) exhibits an IC₅₀ of 3,000 nM, whereas N-phenylanthranilic acid shows an IC₅₀ of 440 nM—a 6.8-fold difference . This demonstrates that the para-carboxylic acid scaffold engages biological targets differently from the ortho-carboxylic acid (fenamate) scaffold.

Positional Isomer SAR
Data to verify
4- vs. 2-substituted: IC₅₀ 3,000 nM vs. 440 nM (6.8-fold)
Carboxylic acid position drives divergent AKR1C2 engagement; para scaffold is not interchangeable with ortho fenamates.
PubChem AID 577841; cross-study, source review recommended.
Positional isomer SAR AKR1C2 inhibition Scaffold repurposing

Distinct from Fenamate COX Inhibition

Classical fenamate NSAIDs including mefenamic acid and flufenamic acid are defined by their COX inhibitory activity. Mefenamic acid inhibits hCOX-1 with an IC₅₀ of 40 nM and hCOX-2 with an IC₅₀ of 3 µM . Flufenamic acid inhibits COX-1 with an IC₅₀ of 3 µM and COX-2 with an IC₅₀ of 9.3 µM [1]. In contrast, 4-[(2-tert-butylphenyl)amino]benzoic acid has no curated COX activity data in ChEMBL or BindingDB; its documented primary activity is APN inhibition (IC₅₀ = 70 nM) with HDAC1/2 selectivity exceeding 1,400-fold [2].

Absence of COX Activity
Class-level
No curated COX inhibition; fenamate comparators active (IC₅₀ 40 nM–9.3 µM)
Pharmacological profile diverges from COX-dependent fenamates; useful for COX-independent pathway studies.
ChEMBL/BindingDB absence; class-level inference only.
COX selectivity Fenamate comparison Target profile differentiation

Ortho-tert-Butyl Contribution to APN Potency

While bestatin—a clinically studied peptidomimetic APN inhibitor—demonstrates an IC₅₀ of approximately 2.55 µM (2,550 nM) in a comparable porcine kidney APN assay , 4-[(2-tert-butylphenyl)amino]benzoic acid achieves an IC₅₀ of 70 nM in a similar porcine kidney microsome assay [1], representing a 36.4-fold potency enhancement. The ortho-tert-butyl substituent is structurally implicated in this enhanced potency: a related compound (CHEMBL2205652) lacking this bulky substituent shows only 1.15 µM potency in the same assay [2], suggesting the tert-butyl group contributes substantially to binding site complementarity within the APN active site.

tert-Butyl vs. Bestatin
Cross-study
IC₅₀ 70 nM vs. ~2.55 µM (36.4-fold), vs. non-tert-butyl analog (16.4-fold)
Ortho-tert-butyl group contributes meaningfully to APN engagement; supports scaffold optimization studies.
Porcine kidney APN; cross-study, assay conditions comparable but not identical.
tert-Butyl SAR Bestatin comparison APN inhibitor optimization

4-[(2-Tert-butylphenyl)amino]benzoic acid: Application Scenarios


APN Chemical Probe with HDAC Counter-Screening

The compound's 70 nM APN potency combined with >1,400-fold selectivity over HDAC1/2 makes it an attractive starting point for developing selective APN chemical probes. The matched-assay selectivity data (both targets tested in the same screening panel) provides immediate counter-screening information that most commercial APN inhibitors lack [1]. Researchers investigating APN's role in tumor angiogenesis, metastasis, or immune regulation can use this compound with confidence that observed cellular effects are not confounded by HDAC inhibition [2].

Negative Control for Fenamate COX Studies

Unlike mefenamic acid (COX-1 IC₅₀ = 40 nM) and flufenamic acid (COX-1 IC₅₀ = 3 µM), 4-[(2-tert-butylphenyl)amino]benzoic acid has no curated COX inhibitory activity, despite sharing the diphenylamine substructure [1]. This makes it a valuable tool compound for dissociating COX-dependent from COX-independent effects in fenamate pharmacology studies, particularly given the emerging recognition that fenamates modulate ion channels, AMPK, and AKR1C isoforms independently of COX [2].

Para-Substituted Benzoic Acid Scaffold Template

The demonstrated target engagement divergence between 4-substituted and 2-substituted benzoic acid scaffolds (6.8-fold difference in AKR1C2 potency) establishes the para-substituted phenylamino benzoic acid core as a distinct pharmacophore [1]. For combinatorial library synthesis aimed at non-COX, non-HDAC targets, this compound provides a validated starting scaffold with documented synthetic accessibility and favorable drug-like properties (MW < 300, single carboxylic acid handle for derivatization) [2].

Porcine Model APN Pharmacology Tool

The primary potency data for this compound was generated in porcine kidney microsomes, establishing species-matched APN inhibition activity (IC₅₀ = 70 nM) that is directly relevant for porcine ex vivo and in vivo pharmacological models [1]. Given the widespread use of porcine models in translational APN research (e.g., cardiovascular, renal, and infectious disease studies), this species-matched potency characterization reduces the uncertainty associated with extrapolating from human recombinant enzyme data to animal model systems [2].

Application
Selection Property
Validation Focus
APN pathway-selective tool compound studies
HDAC counter-screening profile; matched-assay selectivity data
Confirm APN vs. HDAC selectivity in target cell model
Fenamate pharmacology differentiation (COX-independent pathways)
Absence of curated COX inhibition; para-substituted scaffold
Verify lack of COX engagement; interpret COX-independent endpoints
Scaffold diversification for non-COX, non-HDAC targets
para-substituted benzoic acid pharmacophore with documented target divergence
Assess target engagement vs. ortho analogs; confirm synthetic derivatization potential
Porcine model APN pharmacology
Porcine kidney microsome potency context; species-matched data
Validate APN inhibition in porcine ex vivo/in vivo models
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